![molecular formula C15H11N7O B5696073 N-1H-benzimidazol-2-yl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B5696073.png)
N-1H-benzimidazol-2-yl-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzimidazole derivatives, including N-1H-benzimidazol-2-yl-2-(1H-tetrazol-1-yl)benzamide, often involves the formation of metal chelates under deprotonization with various metal ions. For instance, similar compounds have been synthesized through reactions involving CuII, NiII, PdII, and ZnII, leading to the formation of 2:1 metal chelates (Angulo-Cornejo et al., 2000). Such methodologies could potentially be adapted for the synthesis of N-1H-benzimidazol-2-yl-2-(1H-tetrazol-1-yl)benzamide.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the localization of a hydrogen atom at the nitrogen atom of the benzamide group, confirmed through molecular structure determinations such as X-ray diffraction. This structural aspect is crucial for understanding the reactivity and interaction capabilities of these compounds (Angulo-Cornejo et al., 2000).
Chemical Reactions and Properties
Benzimidazole derivatives can undergo various chemical reactions due to their reactive sites. For example, they can form cationic complexes with silver(I) and are characterized using techniques like XPS, NMR, and FAB mass spectroscopy, which provide insights into their chemical behavior and properties (Angulo-Cornejo et al., 2000).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the carboxamide moieties in similar compounds engage in hydrogen bonding, affecting their solubility and crystalline form, which could also apply to N-1H-benzimidazol-2-yl-2-(1H-tetrazol-1-yl)benzamide (Aakeröy et al., 2005).
Chemical Properties Analysis
The chemical properties of N-1H-benzimidazol-2-yl-2-(1H-tetrazol-1-yl)benzamide, like reactivity, stability, and potential for forming complexes or undergoing specific reactions, can be inferred from studies on similar benzimidazole derivatives. These compounds exhibit a range of reactivities based on the functional groups attached and the overall molecular architecture, which dictates their interaction with other molecules and ions (Angulo-Cornejo et al., 2000).
作用機序
Target of Action
The primary target of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide, also known as EiM08-00060, is human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in the regulation of carbohydrate metabolism .
Mode of Action
EiM08-00060 acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity . In this case, EiM08-00060 enhances the catalytic action of glucokinase .
Biochemical Pathways
The activation of glucokinase by EiM08-00060 promotes the conversion of glucose to glucose-6-phosphate . This is the first step in the glycolysis pathway, leading to the production of ATP, the primary energy currency of the cell . By enhancing this process, EiM08-00060 helps regulate glucose metabolism and maintain blood glucose homeostasis .
Result of Action
The activation of glucokinase by EiM08-00060 leads to an increase in the rate of glucose metabolism . This can help lower blood glucose levels, making EiM08-00060 a potential therapeutic agent for the treatment of type-2 diabetes .
特性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O/c23-14(19-15-17-11-6-2-3-7-12(11)18-15)10-5-1-4-8-13(10)22-9-16-20-21-22/h1-9H,(H2,17,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUAOGKZEAFHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。